An In-Depth Technical Guide to 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine
An In-Depth Technical Guide to 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine
CAS Number: 1211521-34-4
Introduction: A Versatile Building Block in Modern Chemistry
3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine is a halogenated and trifluoromethylated pyridine derivative that has emerged as a significant building block in the fields of medicinal chemistry and agrochemical research. Its unique substitution pattern—featuring a bromine atom, a methoxy group, and a trifluoromethyl group on the pyridine scaffold—provides a versatile platform for the synthesis of complex molecules with diverse biological activities. The interplay of these functional groups imparts specific electronic and steric properties, making it a valuable intermediate for the development of novel pharmaceuticals and crop protection agents.
The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets. The bromine atom serves as a key handle for a wide range of cross-coupling reactions, allowing for the introduction of various substituents. The methoxy group, in turn, can influence the reactivity and physicochemical properties of the molecule. This guide provides a comprehensive overview of the synthesis, properties, and applications of 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine, aimed at researchers, scientists, and professionals in drug development and related fields.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine is crucial for its effective utilization in synthesis and for the characterization of its derivatives.
Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1211521-34-4 | BLDpharm[1] |
| Molecular Formula | C₇H₅BrF₃NO | BLDpharm[1] |
| Molecular Weight | 256.02 g/mol | BLDpharm[1] |
| Appearance | Not specified in peer-reviewed literature; typically a solid or liquid | General chemical supplier information |
| Storage | Inert atmosphere, room temperature | BLDpharm[1] |
Spectroscopic Data
While specific, peer-reviewed spectral data for 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine is not widely published, chemical suppliers often provide analytical data for their products. Researchers should obtain and interpret their own analytical data for definitive characterization. Typical expected spectroscopic features would include:
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¹H NMR: Signals corresponding to the aromatic protons on the pyridine ring and a singlet for the methoxy group protons. The chemical shifts and coupling constants would be influenced by the electron-withdrawing nature of the bromine and trifluoromethyl groups.
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¹³C NMR: Resonances for the carbon atoms of the pyridine ring, the methoxy carbon, and the trifluoromethyl carbon (typically a quartet due to C-F coupling).
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¹⁹F NMR: A singlet corresponding to the trifluoromethyl group.
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Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern due to the presence of bromine.
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Infrared (IR) Spectroscopy: Absorption bands characteristic of C-H, C=C, C=N, C-O, C-Br, and C-F bonds.
Synthesis and Reaction Mechanisms
The synthesis of 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine is not explicitly detailed in readily available, peer-reviewed scientific literature. However, a plausible and logical synthetic route can be devised based on established organic chemistry principles and published syntheses of structurally related compounds. The most probable synthetic strategy involves the bromination of the precursor, 2-methoxy-4-(trifluoromethyl)pyridine.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine.
Step 1: Synthesis of 2-Methoxy-4-(trifluoromethyl)pyridine
The synthesis of the precursor, 2-methoxy-4-(trifluoromethyl)pyridine, can be achieved through a nucleophilic aromatic substitution reaction. Starting with a suitable halogenated pyridine, such as 2-chloro-4-(trifluoromethyl)pyridine, the methoxy group can be introduced by reaction with a methoxylating agent like sodium methoxide in methanol.
Step 2: Bromination of 2-Methoxy-4-(trifluoromethyl)pyridine
The final step involves the electrophilic bromination of the 2-methoxy-4-(trifluoromethyl)pyridine intermediate. The methoxy group is an activating, ortho-, para-directing group, while the trifluoromethyl group is a deactivating, meta-directing group. The directing effects of the methoxy group are generally stronger, and therefore, bromination is expected to occur at the positions ortho or para to the methoxy group. Given the substitution pattern, the most likely position for bromination is the C-3 or C-5 position. The regioselectivity of this reaction would need to be carefully controlled and the product mixture analyzed to isolate the desired 3-bromo isomer. Common brominating agents for such reactions include N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of a suitable solvent.
Self-Validating System for the Protocol:
To ensure the successful and reproducible synthesis, a self-validating system should be implemented. This involves:
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Reaction Monitoring: Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) should be used to monitor the progress of each reaction step to ensure complete conversion of the starting material.
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Product Isolation and Purification: After each step, the product should be isolated and purified using appropriate techniques such as extraction, crystallization, or column chromatography.
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Spectroscopic Confirmation: The structure of the intermediate and the final product must be unequivocally confirmed using a combination of NMR (¹H, ¹³C, ¹⁹F), MS, and IR spectroscopy. The obtained data should be compared with expected values.
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Purity Analysis: The purity of the final product should be determined using techniques like high-performance liquid chromatography (HPLC) or elemental analysis.
Applications in Research and Development
The unique structural features of 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine make it a highly attractive building block in both the agrochemical and pharmaceutical industries.
Role in Agrochemical Synthesis
Trifluoromethylated pyridines are a key structural motif in a number of modern agrochemicals. For instance, the closely related compound, 2-methoxy-4-(trifluoromethyl)pyridine, is a key substructure in the herbicide Pyroxsulam.[2][3] Pyroxsulam is an acetolactate synthase (ALS) inhibitor used for weed control in cereal crops.[2] The pyridine moiety in such compounds is crucial for their biological activity and selectivity. The presence of a bromine atom in 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine provides a convenient point for further chemical modification, allowing for the synthesis of a library of analogues for structure-activity relationship (SAR) studies in the development of new herbicides, fungicides, or insecticides.
Potential in Drug Discovery
In medicinal chemistry, the pyridine scaffold is a privileged structure found in numerous approved drugs. The incorporation of a trifluoromethyl group can significantly enhance the pharmacological profile of a drug candidate. The bromine atom on the 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine ring is particularly valuable as it can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of a wide range of substituents, enabling the rapid exploration of chemical space around the pyridine core.
Caption: Utility of 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine in drug discovery.
This synthetic versatility allows for the generation of diverse molecular architectures that can be screened for activity against a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors. The unique combination of substituents on the pyridine ring can also be exploited to fine-tune the pharmacokinetic properties of lead compounds, such as absorption, distribution, metabolism, and excretion (ADME).
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine.
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation).[1]
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A material safety data sheet (MSDS) should be consulted for detailed safety and handling information before use.
Conclusion and Future Outlook
3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique combination of functional groups provides a powerful platform for the development of new agrochemicals and pharmaceuticals. While detailed, peer-reviewed synthetic protocols and comprehensive experimental data are not yet widely available, the logical synthetic routes and the known applications of related compounds highlight its significant potential. As the demand for novel bioactive molecules continues to grow, it is anticipated that 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine will play an increasingly important role in the discovery and development of new chemical entities with improved efficacy and safety profiles. Further research into the synthesis, reactivity, and biological applications of this compound is warranted and will undoubtedly open up new avenues in chemical and life sciences.
References
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Tsukamoto, M., & Ogawa, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 126-139. [Link]
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ResearchGate. (2021). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
